molecular formula C10H18O B096382 (+)-trans-Myrtanol CAS No. 15358-91-5

(+)-trans-Myrtanol

Cat. No. B096382
CAS RN: 15358-91-5
M. Wt: 154.25 g/mol
InChI Key: LDWAIHWGMRVEFR-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-trans-Myrtanol is a natural organic compound that is commonly used in fragrance and flavor industries. It is a colorless liquid with a pleasant odor and is found in various plants, including Myrtus communis, which is the source of its name. In recent years, the scientific community has shown a growing interest in (+)-trans-Myrtanol due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of (+)-trans-Myrtanol is not fully understood. However, studies have suggested that it may exert its therapeutic effects through various mechanisms, including inhibition of bacterial and fungal growth, modulation of the immune system, and scavenging of reactive oxygen species.

Biochemical And Physiological Effects

(+)-trans-Myrtanol has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can modulate the expression of various genes involved in inflammation and immune response. Additionally, (+)-trans-Myrtanol has been found to inhibit the activity of various enzymes involved in oxidative stress-related pathways. Finally, (+)-trans-Myrtanol has been shown to have a relaxing effect on smooth muscle, which may be useful in treating conditions such as asthma.

Advantages And Limitations For Lab Experiments

The advantages of using (+)-trans-Myrtanol in lab experiments include its high purity, low toxicity, and availability. However, (+)-trans-Myrtanol is relatively expensive and may not be suitable for large-scale experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are various future directions for research on (+)-trans-Myrtanol. One potential area of research is the development of new antimicrobial agents based on (+)-trans-Myrtanol. Additionally, further studies are needed to understand the mechanism of action of (+)-trans-Myrtanol and its potential applications in treating inflammatory and oxidative stress-related diseases. Finally, research could focus on developing more efficient and cost-effective methods for synthesizing (+)-trans-Myrtanol.

Synthesis Methods

(+)-trans-Myrtanol can be synthesized through various methods, including the reduction of myrtenol and the oxidation of myrtenal. The most commonly used method is the reduction of myrtenol using sodium borohydride as a reducing agent. This method yields high purity (+)-trans-Myrtanol, making it suitable for scientific research.

Scientific Research Applications

(+)-trans-Myrtanol has been studied for its potential therapeutic properties, including its antimicrobial, anti-inflammatory, and antioxidant effects. Research has shown that (+)-trans-Myrtanol has significant antimicrobial activity against various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. Additionally, (+)-trans-Myrtanol has been found to have anti-inflammatory properties, which may be useful in treating inflammatory diseases such as arthritis and asthma. Finally, (+)-trans-Myrtanol has been shown to have potent antioxidant activity, which may help protect against oxidative stress-related diseases such as cancer and cardiovascular disease.

properties

IUPAC Name

[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWAIHWGMRVEFR-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@H]([C@H]1C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317239
Record name trans-Myrtanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-trans-Myrtanol

CAS RN

15358-91-5, 132203-71-5
Record name trans-Myrtanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15358-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myrtanol, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015358915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myrtanol, (R)-trans
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Myrtanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,2α,5α)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MYRTANOL, (R)-TRANS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK224H8AJN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MYRTANOL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHK8Y852SC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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